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Compound of Interest

Compound Name: Thalidomide-O-amido-PEG4-azide

Cat. No.: B8106461 Get Quote

CAS Number: 2411681-89-3

This technical guide provides an in-depth overview of Thalidomide-O-amido-PEG4-azide, a

crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This

document is intended for researchers, scientists, and drug development professionals, offering

detailed information on its chemical properties, synthesis, and application in targeted protein

degradation.

Introduction
Thalidomide-O-amido-PEG4-azide is a heterobifunctional molecule that serves as a

cornerstone in the design of PROTACs. It comprises three key moieties:

A thalidomide-based ligand: This part of the molecule binds to the Cereblon (CRBN) E3

ubiquitin ligase, a component of the Cullin-RING E3 ubiquitin ligase complex.

A PEG4 linker: A tetraethylene glycol linker that provides spatial separation between the two

ends of the PROTAC, influencing its solubility, cell permeability, and the stability of the

ternary complex.

An azide group: A reactive handle for "click chemistry," enabling the covalent linkage of the

thalidomide-linker moiety to a ligand designed to bind to a specific protein of interest (POI).
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By recruiting the CRBN E3 ligase to a target protein, PROTACs constructed with this linker can

induce the ubiquitination and subsequent degradation of the POI by the proteasome.

Physicochemical Properties
A summary of the key physicochemical properties of Thalidomide-O-amido-PEG4-azide is

presented in the table below.

Property Value Source

CAS Number 2411681-89-3 [1][2]

Molecular Formula C₂₅H₃₂N₆O₁₀ [1][2][3]

Molecular Weight 576.56 g/mol [2]

Appearance White to off-white solid [4]

Purity Typically >95-99% [5][6]

Storage Conditions
-20°C, sealed, away from

moisture
[4][5]

Solubility Soluble in DMSO and DMF [7]

Synthesis and Manufacturing
While a specific, publicly available, step-by-step synthesis protocol for Thalidomide-O-amido-
PEG4-azide is not detailed in a single source, a plausible and commonly employed synthetic

route can be constructed based on established chemical principles and related syntheses. The

synthesis can be conceptually divided into two main stages: the preparation of the key

intermediates and their subsequent coupling.

Synthesis of Key Intermediates
The primary intermediates required are 4-hydroxythalidomide and an amino-PEG4-azide

derivative.

4-Hydroxythalidomide: This intermediate can be synthesized from 3-hydroxyphthalic

anhydride and α-aminoglutarimide.
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Amino-PEG4-azide: This linker component can be prepared from commercially available

tetraethylene glycol derivatives through a series of reactions to introduce the terminal amine

and azide functionalities.

Coupling and Final Synthesis
The final molecule is assembled through the formation of an ether linkage followed by an

amidation reaction. A generalized protocol is as follows:

Williamson Ether Synthesis: 4-hydroxythalidomide is reacted with a suitable bifunctional

PEG4 derivative (e.g., one end protected as a tosylate and the other as a Boc-protected

amine) in the presence of a base such as potassium carbonate in an appropriate solvent like

DMF.

Deprotection: The Boc-protecting group on the amine is removed under acidic conditions.

Amidation: The free amine is then acylated with a reagent containing the azide moiety to

form the final Thalidomide-O-amido-PEG4-azide product.

Application in PROTAC Synthesis
Thalidomide-O-amido-PEG4-azide is a ready-to-use building block for the final step in

PROTAC synthesis: conjugation to a ligand for a protein of interest. The azide functionality

allows for efficient and specific ligation via "click chemistry."

Experimental Protocols
Two primary click chemistry reactions are employed for this conjugation:

4.1.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method involves the reaction of the terminal azide of Thalidomide-O-amido-PEG4-azide
with a terminal alkyne on the POI ligand, catalyzed by a copper(I) source.

Protocol:

Reagent Preparation:
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Dissolve Thalidomide-O-amido-PEG4-azide in a suitable solvent (e.g., DMSO) to a stock

concentration of 10-50 mM.

Dissolve the alkyne-functionalized POI ligand in a compatible solvent.

Prepare a stock solution of a copper(II) sulfate (e.g., 20 mM).

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 100

mM).

Prepare a stock solution of a copper-chelating ligand, such as THPTA, to stabilize the

copper(I) catalyst and protect biomolecules (e.g., 50 mM).

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-functionalized POI ligand and a slight molar

excess (e.g., 1.2 equivalents) of Thalidomide-O-amido-PEG4-azide in the chosen

reaction solvent.

Add the copper(II) sulfate and chelating ligand solution.

Initiate the reaction by adding the sodium ascorbate solution.

Reaction Conditions:

Incubate the reaction mixture at room temperature with stirring for 4-12 hours.

Monitor the reaction progress by an appropriate analytical method, such as LC-MS or

HPLC.

Purification:

Upon completion, purify the resulting PROTAC using preparative HPLC.

4.1.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method utilizes a strained alkyne, such as dibenzocyclooctyne

(DBCO) or bicyclo[6.1.0]nonyne (BCN), on the POI ligand, which reacts spontaneously with the
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azide.

Protocol:

Reagent Preparation:

Dissolve Thalidomide-O-amido-PEG4-azide in an anhydrous solvent like DMSO or DMF

to a stock concentration of 10-50 mM.

Dissolve the strained alkyne-functionalized POI ligand in a compatible anhydrous solvent.

Reaction Setup:

In a microcentrifuge tube, combine the strained alkyne-functionalized POI ligand and a

slight molar excess (e.g., 1.2 equivalents) of Thalidomide-O-amido-PEG4-azide.

Reaction Conditions:

Incubate the reaction mixture at room temperature with stirring for 2-24 hours. The

reaction time will depend on the specific strained alkyne used.

Monitor the reaction progress by LC-MS or HPLC.

Purification:

Purify the final PROTAC product using preparative HPLC.

Biological Mechanism and Evaluation
The PROTACs synthesized using Thalidomide-O-amido-PEG4-azide function by hijacking the

cell's ubiquitin-proteasome system to induce the degradation of a target protein.

Signaling Pathway
The mechanism of action involves the formation of a ternary complex between the target

protein, the PROTAC, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin

from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and

subsequent recognition and degradation by the 26S proteasome.
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Caption: PROTAC-mediated protein degradation pathway.

Experimental Evaluation of PROTAC Efficacy
5.2.1. Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein following

PROTAC treatment.

Protocol:

Cell Culture and Treatment:
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Plate cells at a suitable density and allow them to adhere overnight.

Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g.,

DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and

phosphatase inhibitors.

Clarify the lysates by centrifugation to remove cellular debris.

Protein Quantification:

Determine the protein concentration of each lysate using a standard protein assay (e.g.,

BCA assay).

SDS-PAGE and Protein Transfer:

Normalize the protein amounts for each sample and prepare them for electrophoresis by

adding Laemmli buffer and boiling.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for the target protein overnight at

4°C.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.
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Wash the membrane again to remove unbound secondary antibody.

Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands

using a chemiluminescence imager.

Quantify the band intensities using densitometry software. A loading control (e.g., GAPDH

or β-actin) should be used for normalization.

5.2.2. In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target

protein in a cell-free system.

Protocol:

Reaction Components:

Recombinant E1 activating enzyme

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

Recombinant Cereblon E3 ligase complex

Recombinant target protein of interest

Ubiquitin

ATP

PROTAC

Ubiquitination reaction buffer

Reaction Setup:

In a microcentrifuge tube, combine the E1, E2, E3 enzymes, the target protein, ubiquitin,

and ATP in the reaction buffer.
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Add the PROTAC at various concentrations or a vehicle control.

Reaction Conditions:

Incubate the reaction mixture at 37°C for 1-2 hours.

Analysis:

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

Analyze the reaction products by Western blotting using a primary antibody against the

target protein.

Successful ubiquitination will be indicated by the appearance of higher molecular weight

bands or a smear above the band corresponding to the unmodified target protein.

Logical Workflow for PROTAC Development
The development of a PROTAC using Thalidomide-O-amido-PEG4-azide follows a logical

progression from synthesis to biological evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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